Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate
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Description
Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H14Cl2N2O4S and its molecular weight is 437.29. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Crystal Structure
The compound methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate shares structural similarities with certain anticonvulsant enaminones. Studies on related compounds reveal intricate hydrogen bonding and crystal structures, as observed in three different enaminones, including one with a pyridinyl derivative forming an intramolecular C–H⋯N(pyridinyl) hydrogen bond, suggesting potential stability and interactive properties in similar compounds (Kubicki, Bassyouni & Codding, 2000).
Chemical Synthesis and Reactions
The synthetic pathways and reactions of compounds structurally related to the mentioned compound are diverse and complex. For instance, the preparation of carboxamides from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and subsequent reactions underline the intricacy involved in synthesizing and manipulating such compounds (Sedlák, Drabina, Lánský & Svoboda, 2008). Additionally, the synthesis and characterization of derivatives like 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate highlight the versatility and potential of such compounds in chemical research (Ramazani, Kazemizadeh, Ślepokura & Lis, 2011).
Crystallographic Studies
Crystallographic analysis of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which may share structural features with the compound , reveals details about molecular conformation, hydrogen bonding, and overall stability, contributing to our understanding of such molecules (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2004).
Chemical Reactions and Stability
Exploring the chemical behavior of similar molecules, like the synthesis of novel pyrido and thieno derivatives, sheds light on the reactivity and potential applications of these compounds in various chemical contexts (Al-Issa, 2012). The intricate reactions and stability of related compounds, like the stable o-quinoid 10-π-electron system Furo, offer insights into the structural and reactive intricacies of such complex molecules (Sarkar, Ghosh & Chow, 2000).
Properties
IUPAC Name |
methyl 3-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-27-19(26)16-15(6-8-28-16)22-17(24)12-3-2-7-23(18(12)25)10-11-4-5-13(20)14(21)9-11/h2-9H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIGOQWHIYEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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